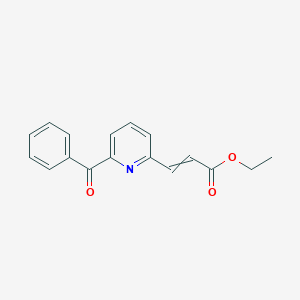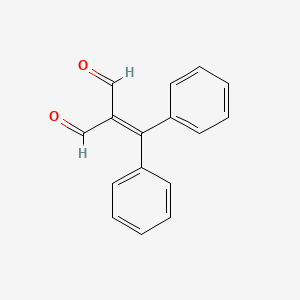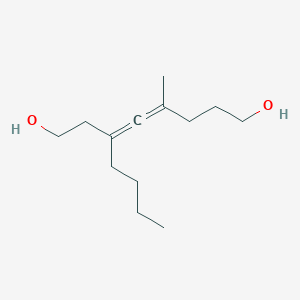
3-Butyl-5-methylocta-3,4-diene-1,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5-methylocta-3,4-diene-1,8-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methylocta-3,4-diene-1,8-diol can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods typically require specific reagents and conditions to ensure the formation of the conjugated diene system .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve the desired product.
化学反应分析
Types of Reactions
3-Butyl-5-methylocta-3,4-diene-1,8-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation catalysts.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: MCPBA, osmium tetroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Epoxides and vicinal diols.
Reduction: Saturated hydrocarbons.
Substitution: Ethers and esters.
科学研究应用
3-Butyl-5-methylocta-3,4-diene-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Butyl-5-methylocta-3,4-diene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and conjugated diene system. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
1,4-Butanediol: A diol with applications in polymer production.
Uniqueness
3-Butyl-5-methylocta-3,4-diene-1,8-diol is unique due to its specific structure, which combines a conjugated diene system with hydroxyl groups.
属性
CAS 编号 |
85217-12-5 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
InChI |
InChI=1S/C13H24O2/c1-3-4-7-13(8-10-15)11-12(2)6-5-9-14/h14-15H,3-10H2,1-2H3 |
InChI 键 |
RXISSZFOORWSQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C=C(C)CCCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


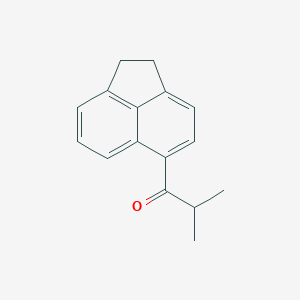
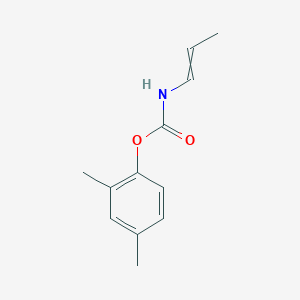
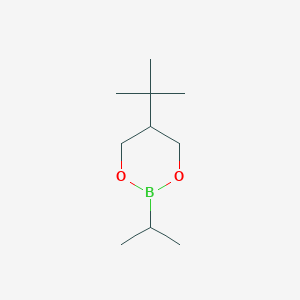
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
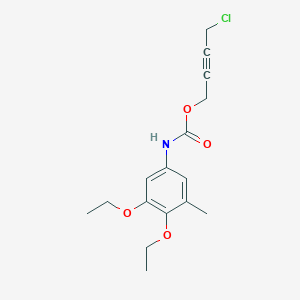
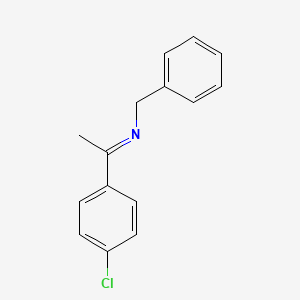
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
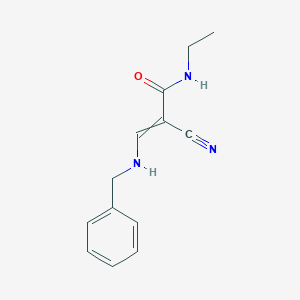
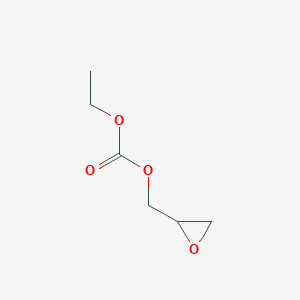
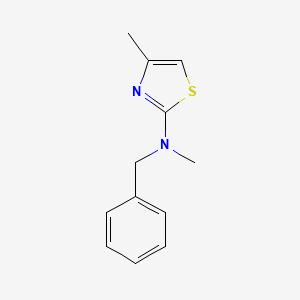
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
